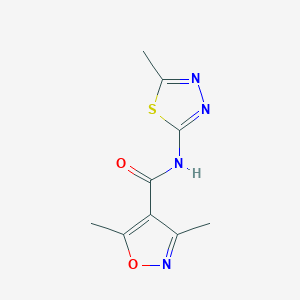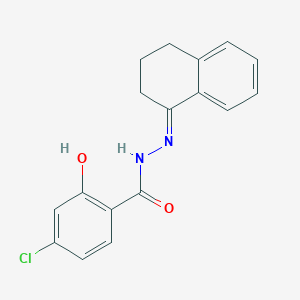
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AEM, is a novel compound that has gained significant attention in the field of scientific research. AEM is a synthetic compound that belongs to the class of glycine receptor antagonists. It has been found to exhibit potential therapeutic effects in various neurological disorders.
作用機序
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a glycine receptor antagonist that acts on the strychnine-insensitive glycine receptor. It has been found to selectively block glycine receptors that contain the α3 subunit, which is predominantly expressed in the spinal cord and brainstem. N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the excitability of neurons in the spinal cord and brainstem, which may contribute to its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a neurotransmitter that plays a key role in neuronal excitability. N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
実験室実験の利点と制限
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It has been found to have a high degree of selectivity for glycine receptors that contain the α3 subunit, which allows for more precise targeting of specific neuronal populations. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a long half-life, which allows for sustained effects over a longer period of time. However, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has not yet been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosing and administration strategies for N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, more research is needed to understand the long-term safety and potential side effects of N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
科学的研究の応用
N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit potential therapeutic effects in various neurological disorders, including epilepsy, chronic pain, and anxiety. It has been shown to have anticonvulsant properties in animal models of epilepsy, and it has also been found to reduce pain sensitivity in animal models of chronic pain. Additionally, N~1~-allyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-10-15-14(17)11-16(20(3,18)19)13-8-6-12(5-2)7-9-13/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFPLULTAIGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4735093.png)
![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4735103.png)
![1-(2-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4735108.png)
![6-amino-3-(4-methoxyphenyl)-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735110.png)
![2-[(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)amino]-2-oxoethyl acetate](/img/structure/B4735111.png)
![1-[3-(4-bromophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4735123.png)

![1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4735141.png)

![N-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(2-furyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4735159.png)
![1-[2-(2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone](/img/structure/B4735179.png)

![N-(3-chloro-4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4735185.png)
![N-cyclopentyl-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4735199.png)